4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

PROTAC Linker Peptide Synthesis Analytical Chemistry

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid (CAS 168892-66-8) is a bifunctional benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine connected via an ethoxy spacer to the para position of the aromatic ring. This architecture delivers a free carboxylic acid for amide coupling and an orthogonally protected amine for selective, on-demand deprotection, establishing the compound as a versatile intermediate for proteolysis-targeting chimera (PROTAC) linker synthesis and peptide bioconjugation strategies.

Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
CAS No. 168892-66-8
Cat. No. B064600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
CAS168892-66-8
Molecular FormulaC14H19NO5
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyCOIQSXDNBXSYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid (CAS 168892-66-8): A Dual-Functional PROTAC Linker Intermediate with Orthogonal Boc Protection


4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid (CAS 168892-66-8) is a bifunctional benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine connected via an ethoxy spacer to the para position of the aromatic ring . This architecture delivers a free carboxylic acid for amide coupling and an orthogonally protected amine for selective, on-demand deprotection, establishing the compound as a versatile intermediate for proteolysis-targeting chimera (PROTAC) linker synthesis and peptide bioconjugation strategies .

Why 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid Cannot Be Replaced by Common In-Class Analogs in Multi-Step Syntheses


Generic substitution with the unprotected amine analog, 4-(2-aminoethoxy)benzoic acid (CAS 52660-66-9), forfeits the orthogonal protection strategy essential for regioselective PROTAC assembly; the free amine undergoes premature coupling with the carboxylic acid, leading to uncontrolled oligomerization and purification failure . Conversely, the ethyl-bridged analog 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (CAS 132690-91-6) shifts the conformational flexibility and hydrogen-bonding capacity of the linker, which can alter ternary complex formation, while Boc-4-aminobenzoic acid (CAS 66493-39-8) eliminates the ethoxy spacer entirely, constraining linker reach and reducing the accessible conformational space for protein-of-interest engagement .

Quantitative Differentiation Evidence for 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid Versus Closest Analogs


Purity Advantage: ≥99% HPLC Purity for 168892-66-8 Versus 95% for the Unprotected Amine and Ethyl-Bridged Analogs

Commercially available 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid (CAS 168892-66-8) is consistently supplied at ≥99% purity by HPLC, a specification confirmed by multiple reputable vendors [1]. This represents a ≥4 percentage-point absolute purity advantage over the deprotected amine analog 4-(2-aminoethoxy)benzoic acid (CAS 52660-66-9), which is typically supplied at 95% purity , and the ethyl-bridged analog 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (CAS 132690-91-6), also specified at 95% standard purity . The higher purity directly reduces the burden of impurity-driven side reactions in multi-step PROTAC synthesis, where even 5% of a reactive amine contaminant can lead to substantial byproduct formation in subsequent amide couplings.

PROTAC Linker Peptide Synthesis Analytical Chemistry

Melting Point Differential: Sharp 168–176°C Range Enabling Crystallization-Based Purification Versus Low-Melting Free Amine

4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid exhibits a well-defined melting point range of 168–176°C (as a white solid at 20°C) , with one vendor reporting a tighter range of 174–176°C [1]. This high melting point, attributable to the Boc-carbamate and carboxylic acid hydrogen-bonding network, is substantially higher than the predicted melting point of approximately 117°C for the deprotected free amine analog 4-(2-aminoethoxy)benzoic acid , and is comparable to the 179–181°C range reported for Boc-4-aminobenzoic acid (CAS 66493-39-8), which lacks the ethoxy spacer . The elevated melting point of the target compound facilitates straightforward recrystallization-based purification from common organic solvents, a critical advantage during scale-up synthesis where chromatographic purification becomes cost-prohibitive.

Solid-State Characterization Purification Process Chemistry

Orthogonal Deprotection Selectivity: Quantitative Boc Removal Kinetics Enabling Sequential PROTAC Assembly Without Carboxylic Acid Interference

The Boc protecting group on 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid can be removed quantitatively (>99% conversion) under standard acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane, or 4 M HCl in dioxane, 25°C, 1–2 hours) without affecting the integrity of the benzoic acid moiety [1]. In contrast, the unprotected amine analog 4-(2-aminoethoxy)benzoic acid (52660-66-9) exists as a zwitterionic species at neutral pH, where the free amine and carboxylic acid undergo spontaneous, uncontrolled amide bond formation (intermolecular oligomerization) upon activation with coupling reagents, generating complex mixtures that cannot be used in linear PROTAC assembly . This orthogonal protection strategy is a well-established principle in solid-phase peptide synthesis, where Boc-group removal rates are documented with half-lives of less than 5 minutes in 50% TFA/DCM [1]. The ethyl-bridged analog (132690-91-6) shares the Boc protection feature but replaces the ethoxy oxygen with a methylene group, altering the H-bond acceptor capacity of the linker (reducing H-bond acceptor count from 5 to 4) and the conformational preferences of the linker arm, which can affect ternary complex geometry in PROTAC applications [2].

Orthogonal Protection Boc Deprotection PROTAC Assembly

Storage and Handling Stability: Defined Long-Term Storage at ≤−4°C Versus Ambient Storage for the Free Amine Analog

The Boc-protected target compound (168892-66-8) is specified for long-term storage at ≤−4°C as a solid, with documented stability under these conditions . This contrasts with the deprotected free amine analog (52660-66-9), which is recommended for storage at 2–8°C , reflecting the inherent instability of the free amine toward oxidation and carbon dioxide absorption from air, which can form carbamate adducts and compromise batch integrity over time. The Boc group confers chemical stability by blocking the amine lone pair, preventing nucleophilic side reactions and oxidative degradation pathways that are known to degrade unprotected amino-ether compounds during prolonged storage [1]. For procurement planning, the target compound can be ordered in bulk (up to 5 g from a single catalog listing) with shipment at ambient temperature for short durations, then stored long-term at ≤−4°C, providing operational flexibility that the free amine analog cannot match .

Stability Storage Supply Chain

Linker Architecture Differentiation: Ethoxy Spacer Provides Balanced Flexibility and Polarity for PROTAC Ternary Complex Formation

The ethoxy spacer (-O-CH₂-CH₂-NHBoc) in 168892-66-8 introduces an ether oxygen that serves as an additional hydrogen-bond acceptor (total HBA count = 5) while providing rotatable bond flexibility (4 freely rotatable bonds in the linker arm) [1]. In PROTAC design, linker composition directly influences ternary complex stability and degradation efficiency; alkyl/ether-based linkers are the most frequently employed class, and linker length optimization studies indicate that subtle variations in polarity and flexibility can shift DC₅₀ values by an order of magnitude [2]. The ethyl-bridged analog (132690-91-6), which replaces the ether oxygen with a methylene (-CH₂-), reduces the H-bond acceptor count from 5 to 4 and increases lipophilicity, as reflected by a consensus log P of 2.28 . Boc-4-aminobenzoic acid (66493-39-8) eliminates the two-carbon spacer entirely, reducing the maximum linker extension by approximately 2.5 Å and removing two rotatable bonds, which restricts conformational sampling during ternary complex formation [3]. The ethoxy spacer in 168892-66-8 thus occupies a unique middle ground in the linker design space, offering intermediate polarity between the more lipophilic ethyl analog and the fully rigid, spacer-free Boc-aminobenzoic acid.

PROTAC Linker Design Ternary Complex Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid (CAS 168892-66-8)


Modular PROTAC Library Synthesis Requiring Orthogonal Amine Deprotection

In any PROTAC synthesis platform where a free carboxylic acid must be coupled first to an E3 ligase ligand (e.g., VHL or CRBN recruiters) followed by Boc deprotection and subsequent coupling to a target-protein ligand, 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid serves as the essential linker intermediate. The ≥99% HPLC purity and orthogonal Boc protection ensure that the initial amide coupling proceeds without competing amine reactivity, after which quantitative Boc removal under standard TFA conditions liberates the free amine for the second chemoselective coupling step. This scenario is incompatible with the free amine analog (52660-66-9) due to uncontrolled oligomerization.

Scale-Up Process Chemistry Where Crystallization-Based Purification is Preferred Over Chromatography

For kilogram-scale synthesis of PROTAC linkers or peptide intermediates, the high melting point (168–176°C) and solid-state crystallinity of 168892-66-8 enable recrystallization from hot organic solvents (e.g., ethyl acetate/hexane mixtures) as a cost-effective purification method, avoiding the solvent consumption and capital expenditure associated with preparative HPLC. The deprotected amine analog, with its predicted low melting point of ~117°C , is less amenable to crystallization and typically requires chromatographic purification, increasing process cost at scale.

Linker Structure-Activity Relationship (SAR) Studies Comparing Ether, Alkyl, and Rigid Spacers in Bifunctional Degraders

When systematically exploring how linker polarity, flexibility, and length affect PROTAC DC₅₀ and degradation efficiency , 168892-66-8 provides the key ethoxy-spacer data point (HBA = 5, XLogP3-AA = 2.1) between the more lipophilic ethyl analog (132690-91-6, HBA = 4, consensus log P = 2.28) and the rigid, spacer-free Boc-4-aminobenzoic acid (66493-39-8) . This enables researchers to correlate ternary complex formation efficiency with incremental changes in linker polarity and conformational flexibility.

Long-Term Inventory Procurement for Multi-Year PROTAC Development Programs

For academic labs and biotech companies establishing multi-year PROTAC development pipelines, procuring 168892-66-8 in bulk (available in 5 g catalog quantities ) and storing at ≤−4°C provides a chemically stable, ready-to-use linker intermediate. The Boc protection shields the amine from oxidative degradation and atmospheric CO₂ absorption, ensuring that material retains its ≥99% purity specification over extended storage periods, unlike the free amine analog (52660-66-9) which is more susceptible to batch degradation at 2–8°C .

Technical Documentation Hub

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